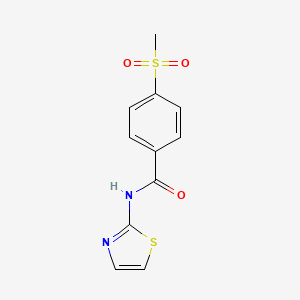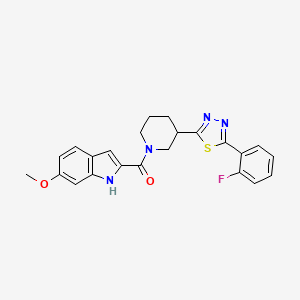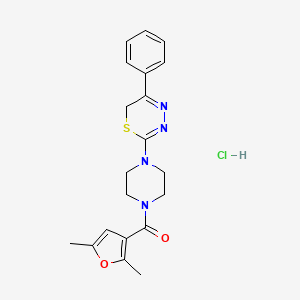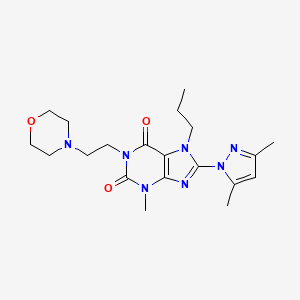
4-metilsulfonil-N-(1,3-tiazol-2-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methylsulfonyl-N-(1,3-thiazol-2-yl)benzamide” is a derivative of N-(thiazol-2-yl)benzenesulfonamides . It combines thiazole and sulfonamide, groups with known antibacterial activity . This compound belongs to the class of organic compounds known as diarylthioethers .
Synthesis Analysis
The compound was synthesized as part of a study on hybrid antimicrobials . The yield was 65%, and the compound’s 1H NMR and 13C NMR were recorded .Molecular Structure Analysis
The molecular structure of “4-methylsulfonyl-N-(1,3-thiazol-2-yl)benzamide” includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The compound was investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria .Physical And Chemical Properties Analysis
Thiazole, a key component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow color with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
- Los tiazoles, incluidos los derivados de este compuesto, han demostrado propiedades antimicrobianas. Por ejemplo, la sulfazole (un derivado de tiazol) exhibe efectos antimicrobianos. Los investigadores han explorado el potencial de los compuestos basados en tiazol como agentes antibacterianos contra patógenos como Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa y Salmonella typhi .
- Algunos derivados de tiazol exhiben actividad antioxidante. Los investigadores han sintetizado compuestos que contienen la unidad tiazol y han evaluado sus propiedades antioxidantes in vitro. Estas moléculas podrían desempeñar un papel en la lucha contra el estrés oxidativo .
- Los tiazoles se han investigado por sus efectos sobre la regulación de la presión arterial (actividad antihipertensiva) y la protección hepática (actividad hepatoprotectora). Estas aplicaciones destacan la versatilidad de los compuestos basados en tiazol .
Actividad Antimicrobiana
Efectos antioxidantes
Actividades Antihipertensivas y Hepatoprotectoras
Mecanismo De Acción
Target of Action
The primary target of 4-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide is bacterial cells . The compound has been synthesized as a hybrid antimicrobial, combining thiazole and sulfonamide groups, which are known for their antibacterial activity .
Mode of Action
The compound interacts with its bacterial targets by disrupting their cellular functions . It has been studied in conjunction with a cell-penetrating peptide, octaarginine . The compound-octaarginine complex displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Biochemical Pathways
The compound’s antibacterial activity suggests it likely interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
Its antibacterial activity suggests it is capable of reaching and interacting with its bacterial targets .
Result of Action
The compound exhibits potent antibacterial activity, indicating its action results in the death of bacterial cells . Specifically, the compound-octaarginine complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other antimicrobial agents can enhance its antibacterial activity . .
Direcciones Futuras
The study suggests distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell penetrating peptide . This opens up new avenues for research in the development of effective antibacterial agents. Further studies are needed to explore the full potential of this compound and similar derivatives in medical applications.
Propiedades
IUPAC Name |
4-methylsulfonyl-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c1-18(15,16)9-4-2-8(3-5-9)10(14)13-11-12-6-7-17-11/h2-7H,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEKINBLOCVTBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl]carbamate](/img/structure/B2388455.png)







![2-{[3-chloro-4-(difluoromethoxy)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2388465.png)

![N-[(Z)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]cyclohexanecarboxamide](/img/structure/B2388470.png)
![1-(2-hydroxyethyl)-5-(2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2388471.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2388478.png)